molecular formula C22H27N5O B3905957 5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole

5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole

Cat. No. B3905957
M. Wt: 377.5 g/mol
InChI Key: GBCRTFLROZYFRJ-UHFFFAOYSA-N
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Description

The compound “5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole” is a type of 1,2,4-triazole derivative . Triazole derivatives are known for their versatile biological activities and are considered important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of triazole derivatives often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole” likely includes a triazole ring, a piperidine ring, and an indole group. The exact structure would need to be confirmed by spectroscopic techniques .


Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, they can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole” can be analyzed using various spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .

Mechanism of Action

The mechanism of action of triazole derivatives often involves forming hydrogen bonds with different targets . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of a possible target .

Safety and Hazards

The safety of triazole derivatives is often evaluated on normal cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole” could involve further exploration of its biological activities and potential applications in pharmaceuticals. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

[4-(4-cyclohexyltriazol-1-yl)piperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c28-22(18-6-7-20-17(14-18)8-11-23-20)26-12-9-19(10-13-26)27-15-21(24-25-27)16-4-2-1-3-5-16/h6-8,11,14-16,19,23H,1-5,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCRTFLROZYFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN(N=N2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole
Reactant of Route 2
5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole
Reactant of Route 3
5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole
Reactant of Route 4
5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole
Reactant of Route 5
5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole
Reactant of Route 6
Reactant of Route 6
5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole

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